Cas no 1214332-85-0 (2-(2',2-Difluorobiphenyl-3-yl)acetic acid)

2-(2',2-Difluorobiphenyl-3-yl)acetic acid is a fluorinated biphenyl derivative with a carboxylic acid functional group, making it a versatile intermediate in organic synthesis and pharmaceutical applications. The presence of difluorine substituents enhances its stability and influences electronic properties, which can be advantageous in the design of bioactive molecules. The acetic acid moiety provides a reactive handle for further derivatization, such as esterification or amidation. This compound is particularly useful in medicinal chemistry for the development of fluorinated drug candidates, where its structural features may improve metabolic stability and binding affinity. Its well-defined molecular structure ensures reproducibility in research and industrial applications.
2-(2',2-Difluorobiphenyl-3-yl)acetic acid structure
1214332-85-0 structure
Product name:2-(2',2-Difluorobiphenyl-3-yl)acetic acid
CAS No:1214332-85-0
MF:C14H10F2O2
MW:248.224811077118
CID:4998650

2-(2',2-Difluorobiphenyl-3-yl)acetic acid Chemical and Physical Properties

Names and Identifiers

    • 2-(2',2-Difluorobiphenyl-3-yl)acetic acid
    • Inchi: 1S/C14H10F2O2/c15-12-7-2-1-5-10(12)11-6-3-4-9(14(11)16)8-13(17)18/h1-7H,8H2,(H,17,18)
    • InChI Key: QFWJYISAXWLABE-UHFFFAOYSA-N
    • SMILES: FC1=C(C=CC=C1C1C=CC=CC=1F)CC(=O)O

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 3
  • Complexity: 296
  • XLogP3: 3.2
  • Topological Polar Surface Area: 37.3

2-(2',2-Difluorobiphenyl-3-yl)acetic acid Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Alichem
A011001969-500mg
2-(2',2-Difluorobiphenyl-3-yl)acetic acid
1214332-85-0 97%
500mg
$831.30 2023-09-04
Alichem
A011001969-1g
2-(2',2-Difluorobiphenyl-3-yl)acetic acid
1214332-85-0 97%
1g
$1490.00 2023-09-04
Alichem
A011001969-250mg
2-(2',2-Difluorobiphenyl-3-yl)acetic acid
1214332-85-0 97%
250mg
$504.00 2023-09-04

Additional information on 2-(2',2-Difluorobiphenyl-3-yl)acetic acid

Introduction to 2-(2',2-Difluorobiphenyl-3-yl)acetic Acid (CAS No. 1214332-85-0)

2-(2',2-Difluorobiphenyl-3-yl)acetic acid (CAS No. 1214332-85-0) is a synthetic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, also known as DFBA, is characterized by its unique biphenyl structure with difluoro substitution, which imparts distinct chemical and biological properties. The compound's structure and functional groups make it a valuable candidate for various applications, particularly in the development of novel therapeutic agents.

The chemical structure of 2-(2',2-Difluorobiphenyl-3-yl)acetic acid consists of a biphenyl core with two fluorine atoms attached to one of the phenyl rings and an acetic acid group attached to the other. The presence of the difluoro substitution enhances the compound's lipophilicity and metabolic stability, which are crucial factors in drug design. These properties contribute to improved bioavailability and reduced susceptibility to metabolic degradation, making DFBA an attractive candidate for drug development.

Recent studies have explored the potential therapeutic applications of 2-(2',2-Difluorobiphenyl-3-yl)acetic acid. One notable area of research is its use as an anti-inflammatory agent. In vitro and in vivo studies have demonstrated that DFBA exhibits potent anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. This makes it a promising candidate for the treatment of inflammatory diseases, including rheumatoid arthritis and inflammatory bowel disease.

Beyond its anti-inflammatory properties, 2-(2',2-Difluorobiphenyl-3-yl)acetic acid has also shown potential in cancer research. Studies have indicated that DFBA can induce apoptosis in various cancer cell lines, suggesting its potential as an anticancer agent. The mechanism of action appears to involve the modulation of signaling pathways involved in cell survival and proliferation, such as the PI3K/Akt pathway. These findings highlight the multifaceted nature of DFBA and its potential to address multiple therapeutic targets.

In addition to its therapeutic applications, 2-(2',2-Difluorobiphenyl-3-yl)acetic acid has been investigated for its use in chemical biology research. The compound's unique structure makes it a valuable tool for studying protein-ligand interactions and understanding the structural basis of biological activity. Researchers have used DFBA in high-throughput screening assays to identify novel protein targets and to gain insights into the mechanisms underlying various biological processes.

The synthesis of 2-(2',2-Difluorobiphenyl-3-yl)acetic acid involves several well-established chemical reactions, including Suzuki coupling and esterification. These methods allow for efficient and scalable production of the compound, which is essential for both research and commercial applications. The synthetic route has been optimized to minimize by-products and ensure high purity, making it suitable for use in pharmaceutical development.

Safety considerations are an important aspect of working with any chemical compound, including DFBA. While no specific safety concerns have been reported for this compound, it is essential to handle it with appropriate precautions, such as wearing personal protective equipment (PPE) and working in a well-ventilated area. Additionally, proper storage conditions should be maintained to ensure stability and prevent degradation.

In conclusion, 2-(2',2-Difluorobiphenyl-3-yl)acetic acid (CAS No. 1214332-85-0), or DFBA, is a versatile compound with significant potential in medicinal chemistry and pharmaceutical research. Its unique chemical structure confers properties that make it suitable for a wide range of applications, from anti-inflammatory agents to anticancer drugs. Ongoing research continues to uncover new insights into its biological activities and mechanisms of action, further solidifying its importance in the field.

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